molecular formula C20H18ClF3N2O6 B1668078 Butafenacil CAS No. 134605-64-4

Butafenacil

Cat. No. B1668078
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
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Description

Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf and some grass weeds in crops including cereals and canola .


Synthesis Analysis

The key step in the preparation of butafenacil involves the reaction between a phenyl isocyanate and an amine . Ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate were reacted in the presence of a base to form a substituted urea intermediate which was cyclised to the pyrimidinedione . Further standard chemical transformations generated the final product .


Molecular Structure Analysis

Butafenacil has a molecular formula of C20H18ClF3N2O6 . Its average mass is 474.815 Da and its monoisotopic mass is 474.080536 Da .


Chemical Reactions Analysis

Butafenacil is a broad-spectrum imide herbicide that inhibits protoporphyrinogen oxidase (PPOX), an enzyme that catalyzes oxidation of protoporphyrinogen IX to protoporphyrin IX during chlorophyll and heme biosynthesis .


Physical And Chemical Properties Analysis

Butafenacil has a molar mass of 474.82 g·mol−1, a density of 1.37 g/mL, a melting point of 113 °C, and a solubility in water of 10 mg/L at 20 °C . Its log P value is 3.2 .

Scientific Research Applications

High-Content Screening in Zebrafish Embryos

Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos. In a study utilizing transgenic zebrafish expressing eGFP within vascular endothelial cells, butafenacil exposure completely abolished arterial circulation without affecting other evaluated endpoints. This finding highlights its potential use in high-content screening (HCS) assays for identifying chemicals that affect cardiovascular development and function, particularly those causing anemia. The study emphasizes butafenacil's utility in screening for cardiovascular toxicity and prioritizing chemicals for further investigations in zebrafish and mammalian models (Leet et al., 2014).

Research on Protoporphyrinogen Oxidase Inhibitors

Butafenacil acts as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme essential for heme production in vertebrates. This action was leveraged in studies to explore its effects on embryonic development in zebrafish. The specific mechanism of butafenacil-induced anemia was explored, with findings that severe anemia in zebrafish was due to a complete loss of hemoglobin following exposure. This research provides insight into the mechanism of action of butafenacil and its effects on heme production (Leet, Hipszer, & Volz, 2015).

Development of Novel Herbicides

Butafenacil has been used as a lead compound for the development of novel uracil derivatives with herbicidal properties. By modifying its structure, researchers synthesized new compounds with potential broad-spectrum herbicidal activity and safety for crops. This research is significant for the advancement of agricultural sciences, providing a basis for developing more efficient and safer herbicides (Che et al., 2016).

Resistance to Oxidative Stress in Transgenic Rice

Melatonin-rich transgenic rice plants were subjected to the singlet-oxygen-generating herbicide butafenacil to examine their resistance to oxidative stress. The study found that these transgenic plants exhibited resistance to butafenacil-induced oxidative stress. This research highlights the potential of using melatonin to enhance crop resilience against oxidative damage caused by herbicides like butafenacil (Park et al., 2013).

Use as a Selectable Marker in Rice Transformation

The overexpression of Myxococcus xanthus PPO, which confers resistance to butafenacil, was explored as a selectable marker for the transformation of rice. This study demonstrated the potential of butafenacil in the selection of transgenic rice plants, providing a novel approach for plant genetic engineering (Lee et al., 2007).

Safety And Hazards

Butafenacil has a GHS labelling with a signal word of “Warning” and hazard statements H373 and H410 . It may cause damage to organs (Liver) through prolonged or repeated exposure if swallowed and is very toxic to aquatic life with long-lasting effects .

Future Directions

Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos . This suggests that butafenacil may be a reliable positive control for identifying anemia- and variegate porphyria-inducing chemicals . This could lead to further studies and applications of Butafenacil in the future.

properties

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYYFXHPAIBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034365
Record name Butafenacil
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URL https://comptox.epa.gov/dashboard/DTXSID9034365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butafenacil

CAS RN

134605-64-4
Record name Butafenacil
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Record name Butafenacil [ISO:BSI]
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Record name Butafenacil
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Record name Butafenacil
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Record name 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
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Record name BUTAFENACIL
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Synthesis routes and methods I

Procedure details

0.347 g of potassium tert.butylate (content: 97%, 0.003 mols) are suspended in 30 g of anhydrous dimethylformamide (water content <0.01%), and heated to a temperature of 40° C. Subsequently, 1.97 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl ester (content: 99.5%, 0.01 mols) are added at a temperature of 40 to 45° C., and this temperature is maintained for a further 30 minutes, whereby a red-brown solution is produced. After cooling the reaction mixture to a temperature of 0° C., 3.51 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content: 97%, 0.0105 mols) are dispensed in over the course of 30 minutes, whereby the temperature is maintained at between 0 and 5° C. After removing the cooling bath, the resultant dark brown solution is stirred for a further 30 minutes, and the pH value of the now dark red solution is adjusted to pH 7 with 2.7 g of 1 M HCl [the content of 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxyoarbonyl-1-methyl-ethyl-ester in this solution is 11%, which corresponds to a yield of 89%]. The solvent is subsequently distilled off in a rotary evaporator, and the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts are removed by hot filtration]. After drying in a vacuum drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester are obtained in a content of 99%.
[Compound]
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
solvent
Reaction Step Five
Yield
91.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
612
Citations
JK Leet, CD Lindberg, LA Bassett, GM Isales… - PloS one, 2014 - journals.plos.org
… Butafenacil is an herbicide that inhibits protoporphyrinogen … , we then revealed that severe butafenacil-induced anemia in … phenotype as butafenacil, albeit not as severe as butafenacil. …
Number of citations: 53 journals.plos.org
JY Cha, DY Lee, I Ali, SY Jeong, B Shin, H Ji, JS Kim… - Plant cell reports, 2019 - Springer
… butafenacil, which inhibits protoporphyrinogen IX oxidase activity and triggers ROS-mediated cell death via the accumulation of chlorophyll precursors. Butafenacil… herbicide butafenacil, …
Number of citations: 11 link.springer.com
JK Leet, RA Hipszer, DC Volz - Toxicology Reports, 2015 - Elsevier
… , we previously identified butafenacil as a potent … of butafenacil as a positive control for identifying anemia- and variegate porphyria-inducing chemicals. Static exposure to butafenacil …
Number of citations: 10 www.sciencedirect.com
S Park, DE Lee, H Jang, Y Byeon… - Journal of pineal …, 2013 - Wiley Online Library
… ‐oxygen‐generating herbicide butafenacil. Both MRT and transgenic … ( MS ) medium containing 0.1 μm butafenacil. However, after … treated with 0.1 μm butafenacil were resistant to the …
Number of citations: 240 onlinelibrary.wiley.com
M Ishiguro, S Mikasa, M Otani - Chudoku Kenkyu: Chudoku …, 2004 - europepmc.org
REBIN GT SC (glyphosate isopropylamine and butafenacil, hereinafter referred to as" REBIN") is a nonselective herbicide which was developed by Syngenta Japan KK and was …
Number of citations: 5 europepmc.org
BA Davies - 13th Australian Weeds Conference: weeds" threats …, 2002 - caws.org.nz
Summary Butafenacil is a new … butafenacil), for the pre-emergent control of grass and broadleaf weeds in wheat, and Touchdown® B-Power™(a premix of glyphosate and butafenacil), …
Number of citations: 2 caws.org.nz
X Li, SL Volrath, DBG Nicholl, CE Chilcott… - Plant …, 2003 - academic.oup.com
… via butafenacil selection using a flexible light regime to increase selection pressure. Butafenacil … maize events have been produced using butafenacil selection. The high frequency of A. …
Number of citations: 87 academic.oup.com
K Lee, K Yang, K Kang, S Kang, N Lee… - Pesticide biochemistry and …, 2007 - Elsevier
… in the presence of 0.1 μM butafenacil for 1 week in darkness and then placed under light (12-h light/12-h dark) for 3 days to allow the herbicidal action of butafenacil, followed by further …
Number of citations: 20 www.sciencedirect.com
M Hanin, S Volrath, A Bogucki, M Briker… - The Plant …, 2001 - Wiley Online Library
… Inhibition of PPO by the herbicide Butafenacil results in rapid plant death. However, the combination of two particular mutations renders PPO highly resistant to Butafenacil. We exploited …
Number of citations: 174 onlinelibrary.wiley.com
S de Pater, JE Pinas, PJJ Hooykaas… - Plant Biotechnology …, 2013 - Wiley Online Library
… rendering the enzyme insensitive to the herbicide butafenacil as well as an extra KpnI site for molecular analysis of GT events. Selection on butafenacil yielded 2 GT events for the wild …
Number of citations: 104 onlinelibrary.wiley.com

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